molecular formula C29H46O3 B15078019 7-Oxocholest-5-en-3-yl acetate CAS No. 71496-99-6

7-Oxocholest-5-en-3-yl acetate

Cat. No.: B15078019
CAS No.: 71496-99-6
M. Wt: 442.7 g/mol
InChI Key: PMBSWZWCNKVWLV-UHFFFAOYSA-N
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Description

Chemical Identity: 7-Oxocholest-5-en-3-yl acetate (CAS: 809-51-8), also known as 7-keto-cholesteryl acetate, is a sterol derivative with the molecular formula C₂₉H₄₆O₃ and a molecular weight of 442.7 g/mol . Its structure features a cholestane backbone (27 carbons), a ketone group at position C7, and an acetylated 3β-hydroxyl group .

Synthesis and Applications:
The compound is synthesized via acetylation of 7-hydroxycholesterol derivatives, often using acetic anhydride or acetyl chloride under controlled conditions . It is utilized in pharmacological and biochemical research, particularly in studies related to cholesterol metabolism and steroid derivatives .

Properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O3/c1-18(2)8-7-9-19(3)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(32-20(4)30)16-21(28)17-26(27)31/h17-19,22-25,27H,7-16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBSWZWCNKVWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)OC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30991937
Record name 7-Oxocholest-5-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30991937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71496-99-6
Record name NSC147728
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147728
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Oxocholest-5-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30991937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxocholest-5-en-3-yl acetate typically involves the oxidation of cholesterol derivatives. One common method includes the use of oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) to introduce the oxo group at the 7th position. The acetylation of the hydroxyl group at the 3rd position is usually achieved using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation and acetylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

7-Oxocholest-5-en-3-yl acetate can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.

    Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Acetic anhydride, pyridine

Major Products Formed

    Oxidation: More oxidized cholesterol derivatives

    Reduction: Cholest-5-en-3β,7β-diol

    Substitution: Various ester derivatives depending on the substituent used

Scientific Research Applications

7-Oxocholest-5-en-3-yl acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Studied for its role in cellular processes and its potential effects on cell membranes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 7-Oxocholest-5-en-3-yl acetate involves its interaction with cellular components, particularly cell membranes. The oxo and acetate groups can influence the fluidity and permeability of the membrane, affecting various cellular processes. Additionally, this compound may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Physicochemical Properties :

  • Solubility: Highly soluble in polar solvents like DMSO, methanol, ethanol, and pyridine .
  • Stability : Stable for ≥2 years when stored at -20°C .

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 7-oxocholest-5-en-3-yl acetate and analogous compounds:

Compound Name Backbone Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features
This compound Cholestane (C27) 3β-acetate, C7 ketone, Δ⁵ double bond C₂₉H₄₆O₃ 442.7 Cholesterol derivative, acetylated
7-Oxo-dehydroepiandrosterone (DHEA) acetate Androstane (C19) 3β-acetate, C7 and C17 ketones C₂₁H₂₈O₄ 344.4 (estimated) Androgen precursor, dual ketones
3β-OH-7-Oxocholenic Acid Cholane (C24) 3β-hydroxyl, C7 ketone, C24 carboxylic acid C₂₄H₃₆O₄ 388.5 Bile acid derivative, acidic moiety
7α-Hydroxycholesterol Cholestane (C27) 3β-hydroxyl, 7α-hydroxyl, Δ⁵ double bond C₂₇H₄₆O₂ 402.6 Key intermediate in bile acid synthesis
Progesterone Pregnane (C21) C3 ketone, Δ⁴ double bond, C20 ketone C₂₁H₃₀O₂ 314.5 Progestogen hormone, no acetyl groups

Biological Activity

7-Oxocholest-5-en-3-yl acetate is a derivative of cholesterol, characterized by an oxo group at the 7th position and an acetate group at the 3rd position. This compound has garnered attention in scientific research due to its potential biological activities, including interactions with cell membranes and effects on various cellular processes.

The molecular formula of this compound is C29H46O3C_{29}H_{46}O_{3}, with a molecular weight of 442.68 g/mol. The structural uniqueness arises from its dual functionalization, which influences its biological interactions.

The biological activity of this compound primarily involves its interaction with cellular components, particularly cell membranes. The presence of the oxo and acetate groups modulates membrane fluidity and permeability, impacting various cellular functions. Additionally, this compound may interact with specific enzymes and receptors, leading to diverse biological effects.

Anti-Cancer Properties

Research has indicated that this compound exhibits potential anti-cancer properties. A study focused on its effects on cancer cell lines demonstrated that it could inhibit the proliferation of various tumor cells, possibly through mechanisms involving apoptosis and cell cycle arrest. For instance, it was noted that this compound could influence the expression of ribosomal kinase S6 P90 (RSK), which is associated with tumor growth and metastasis in breast cancer models .

Anti-Inflammatory Effects

In addition to its anti-cancer properties, studies have suggested that this compound may possess anti-inflammatory effects. It has been observed to downregulate pro-inflammatory cytokines in certain experimental models, indicating a potential therapeutic application in inflammatory diseases .

Comparative Analysis with Similar Compounds

CompoundStructure CharacteristicsBiological Activity
Cholesteryl Acetate Lacks oxo group at the 7th positionLimited anti-cancer activity
7-Ketocholesterol Contains oxo group at the 7th positionModerate cytotoxic effects
This compound Unique dual functionalizationSignificant anti-cancer and anti-inflammatory properties

Case Studies

  • Breast Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound resulted in reduced viability of MCF-7 (human breast cancer) cells, suggesting its potential as a therapeutic agent against breast cancer .
  • Inflammatory Models : In models of inflammation, this compound significantly reduced levels of TNF-alpha production in RAW 264.7 macrophages, indicating its role in modulating inflammatory responses .

Research Findings

Recent findings highlight the importance of structural modifications in enhancing the biological activity of steroid derivatives like this compound. The introduction of functional groups such as oxo and acetate has been shown to increase interactions with biological targets, leading to improved therapeutic profiles.

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